N-[5-(4-溴苯基)-1,3,4-噁二唑-2-基]-3-(三氟甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound that has been the focus of extensive scientific research in recent years. This compound is of interest to researchers due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
科学研究应用
Antimalarial Activity
TCMDC-142406 has been identified as a promising antimalarial agent . It contains a quinazolinedione pharmacophore, which is known for its wide range of biological activities, including antimalarial properties . The compound has shown promising antimalarial activity and low toxicity .
Anticancer Activity
The compound has also been associated with anticancer activity . The quinazolinedione pharmacophore in TCMDC-142406 is known for its anticancer properties .
Anti-inflammatory Activity
Quinazolinedione, a component of TCMDC-142406, is known for its anti-inflammatory properties . This suggests potential applications of TCMDC-142406 in the treatment of inflammatory conditions .
4. Inhibition of Parasitic Pteridine and Dihydrofolate Reductases TCMDC-142406 has been studied for its ability to inhibit parasitic pteridine reductase 1 (PTR1) and dihydrofolate reductase (DHFR) enzymes . These enzymes are targets for the treatment of parasitic diseases .
Treatment of Trypanosomiasis and Leishmaniasis
The compound has shown potential for the treatment of trypanosomiasis and leishmaniasis . It has been found to inhibit PTR1 and DHFR-TS of Trypanosoma brucei and Lesihmania major parasites .
Drug Discovery and Molecular Modelling
TCMDC-142406 has been used in drug discovery and molecular modelling studies . It has been used to identify new core structures inhibiting selectively PTR1, effective against the kinetoplastid infectious protozoans .
属性
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrF3N3O2/c17-12-6-4-9(5-7-12)14-22-23-15(25-14)21-13(24)10-2-1-3-11(8-10)16(18,19)20/h1-8H,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCWSRLUVPCMIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。